2-(4-Fluorophenyl)-3-phenylprop-2-enenitrile
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Overview
Description
(Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitrile group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with benzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid and phenylacetic acid.
Reduction: 2-(4-Fluorophenyl)-3-phenylpropylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The presence of the fluorine atom can influence the binding affinity and selectivity of the compound towards specific biological targets.
Medicine
In medicinal chemistry, (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may contribute to the activity and specificity of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and van der Waals interactions. The nitrile group may participate in coordination with metal ions or other active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetonitrile
- 4-Fluorobenzyl cyanide
- 4-Fluorophenylpropionitrile
Uniqueness
Compared to similar compounds, (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile stands out due to its conjugated acrylonitrile moiety, which can impart unique electronic properties. This feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMKCXLADSGTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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